3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole
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Description
The compound “3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole” is a pyrazole-based compound . Pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their ability to form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as the compound , often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of the pyrazole nucleus .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-based ligands have been used in various applications including as a catalyst for hydrolysis reactions and oxidation . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Mechanism of Action
Target of Action
The compound “3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole” is a complex molecule that likely interacts with multiple targets. It’s important to note that compounds containing imidazole and pyrazole moieties are known for their diverse pharmacological effects .
Mode of Action
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For example, some imidazole derivatives have been shown to have antimicrobial and antitumor activities, suggesting they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
Compounds containing pyrazole and imidazole moieties are known for their diverse pharmacological effects, which suggests that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
3-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-9-2-12(15-18-9)8-16-4-10(5-16)6-17-7-11(13)3-14-17/h2-3,7,10H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADZAMTYJYBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CC(C2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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